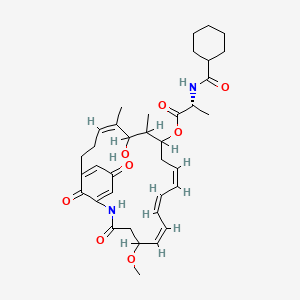
Antibiotic T 23I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiotic T 23I is a natural product found in Streptomyces rishiriensis with data available.
Scientific Research Applications
Antibiotic Resistance and Environmental Impact Research on antibiotics, including T 23I, highlights their significant environmental impact and contribution to antibiotic resistance. Studies have shown that antibiotics used in animal husbandry and agriculture contribute to the spread of antibiotic-resistant bacteria. These resistant strains can transfer from animals to humans directly or indirectly via the food chain, water, air, and soil fertilized with manure or sludge (Marshall & Levy, 2011). Additionally, the ecological impacts of antibiotics are being explored through modern genetic techniques, although a comprehensive understanding is hindered by gaps in knowledge about microbial and antibiotic loads at various stages of the transmission chain (Kemper, 2008).
Antibiotics in Probiotic Research Antibiotics like T 23I are also involved in probiotic research. Studies have investigated the effects of probiotics, such as Lactobacillus plantarum, on intestinal epithelial cells and their role in inducing antimicrobial peptides, which are crucial for host defense. This line of research helps to understand the interaction between the gut microbiome and host immune responses (Paolillo et al., 2009).
Antibacterial Drug Development Antibiotics are also central to the development of new antibacterial drugs. Research has focused on controlling the aggregation of vital bacterial proteins as a new direction for creating targeted antibacterial drugs. For instance, peptides based on the ribosomal S1 protein exhibiting aggregation and antibacterial properties are being studied, with some showing notable antimicrobial activity (Kurpe et al., 2020).
Alternatives to Antibiotics Given the rising concern over antibiotic resistance, research is also focused on identifying alternatives to traditional antibiotics. This involves studying new technologies and scientific breakthroughs that could provide new options and alternative strategies for preventing and treating diseases in animals, which also have implications for human health (Seal et al., 2013).
Environmental Fate and Transport The fate and transport of antibiotics in the environment, following their use in agriculture and livestock production, are significant areas of study. This includes understanding the persistence of antibiotics in soil and water and the potential health effects associated with environmental contamination by these compounds (Kumar et al., 2019).
properties
CAS RN |
80111-47-3 |
|---|---|
Molecular Formula |
C36H48N2O8 |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
[(6Z,8Z,10Z,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5-,12-7-,18-11-,23-14-/t24?,25-,29?,31?,33?/m1/s1 |
InChI Key |
WWUVMHRJRCRFSL-XLKWELGCSA-N |
Isomeric SMILES |
CC1C(C/C=C\C=C/C=C\C(CC(=O)NC2=CC(=O)C=C(C2=O)CC/C=C(\C1O)/C)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
synonyms |
ansatrienin A mycotrienin I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



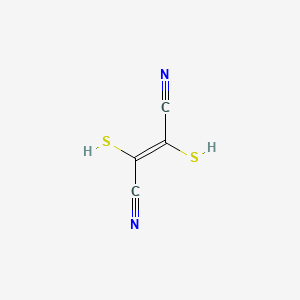
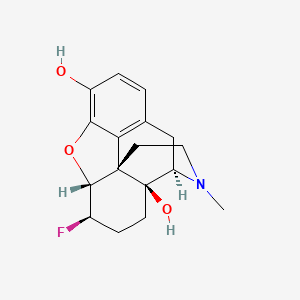
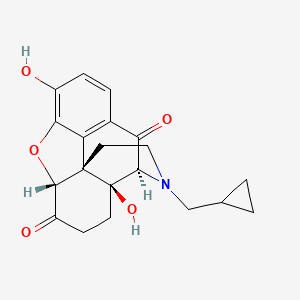
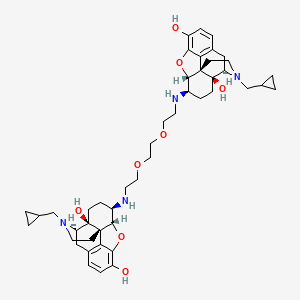
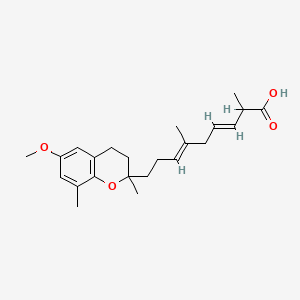
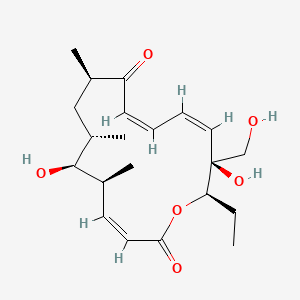


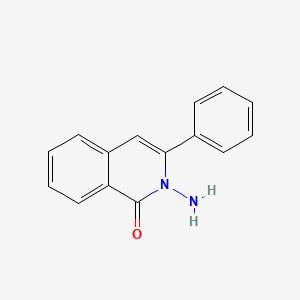
![9-[(2R,4S,5S)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine](/img/structure/B1237017.png)

![6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1237019.png)

![2-[(4R,5S,6S,7R,9R,11E,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1237023.png)